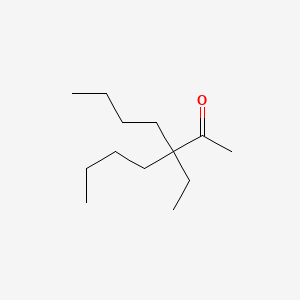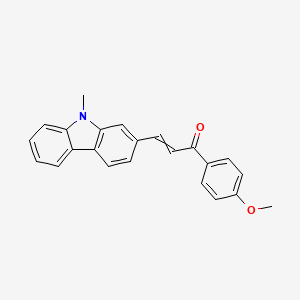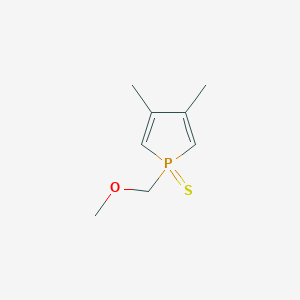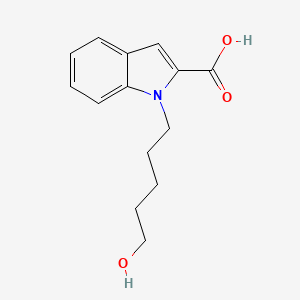![molecular formula C11H13F3N2OS B14586822 N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 61290-48-0](/img/structure/B14586822.png)
N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a trifluoromethyl-substituted phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea typically involves the reaction of 4-(trifluoromethyl)benzyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea.
Reduction: Formation of N-(2-hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)-N’-phenylthiourea: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-Hydroxyethyl)-N’-{[4-methylphenyl]methyl}thiourea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
N-(2-Hydroxyethyl)-N’-{[4-(trifluoromethyl)phenyl]methyl}thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61290-48-0 |
|---|---|
Molekularformel |
C11H13F3N2OS |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-[[4-(trifluoromethyl)phenyl]methyl]thiourea |
InChI |
InChI=1S/C11H13F3N2OS/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(18)15-5-6-17/h1-4,17H,5-7H2,(H2,15,16,18) |
InChI-Schlüssel |
QQIHSXCDVBHKGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=S)NCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)



![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)

